Fmoc-GABA-OH
CAS No.: 116821-47-7
Cat. No.: VC21540904
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 116821-47-7 |
---|---|
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22) |
Standard InChI Key | ACUIFAAXWDLLTR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O |
Chemical Structure and Properties
Physical and Chemical Characteristics
Fmoc-GABA-OH possesses distinct physical and chemical properties that make it suitable for laboratory applications. With a molecular formula of C19H19NO4 and a molecular weight of 325.36 g/mol, this compound exists as a stable substance that can be stored under appropriate laboratory conditions .
Table 1: Chemical Properties of Fmoc-GABA-OH
Property | Value |
---|---|
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
CAS Number | 116821-47-7 |
InChI Key | ACUIFAAXWDLLTR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O |
Structural Features
The molecular structure of Fmoc-GABA-OH consists of a GABA molecule with an Fmoc protecting group attached to the amino group. The Fmoc group contains a fluorenyl ring system connected to the amino group through a methoxycarbonyl linkage . This structural arrangement provides stability and protection for the amino group during various chemical reactions, particularly in peptide synthesis processes. The carboxylic acid group remains unprotected, allowing for further reactions while the amino group remains blocked.
Synthesis Methods
Laboratory Synthesis
The synthesis of Fmoc-GABA-OH follows established protocols in organic chemistry, typically involving the reaction of gamma-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . This reaction occurs in the presence of a base, commonly sodium bicarbonate, to facilitate the formation of the carbamate linkage. The synthesis typically takes place in organic solvents such as dioxane or tetrahydrofuran (THF) at room temperature, allowing for controlled reaction conditions and optimal yield.
Table 2: Synthesis Conditions for Fmoc-GABA-OH
Parameter | Condition | Notes |
---|---|---|
Reactants | GABA, Fmoc-Cl | Primary starting materials |
Base | Sodium bicarbonate | Neutralizes HCl byproduct |
Solvent | Dioxane or THF | Provides homogeneous reaction medium |
Temperature | Room temperature | Optimal for controlled reaction |
Purification | HPLC | Ensures high purity of final product |
Industrial Production
In industrial settings, the synthesis of Fmoc-GABA-OH follows similar principles but implements automated processes for efficiency and scalability . Industrial production often utilizes automated peptide synthesizers that allow for high-throughput production of Fmoc-protected amino acids. Quality control measures, particularly high-performance liquid chromatography (HPLC), ensure the purity and consistency of the final product across production batches, making it suitable for research and commercial applications.
Mechanism of Action
Functional Role in Peptide Synthesis
The primary function of Fmoc-GABA-OH in laboratory settings centers on its role in peptide synthesis . The Fmoc group serves as a temporary protecting group that prevents unwanted reactions at the amino terminus during peptide bond formation. This protection is essential for the stepwise construction of peptides, particularly in solid-phase peptide synthesis (SPPS), where controlled addition of amino acids is crucial for obtaining the desired peptide sequence with high purity and yield.
Deprotection Process
A key feature of Fmoc-GABA-OH is the selective removal of the Fmoc protecting group under specific conditions . The deprotection typically occurs in basic environments, with piperidine in N,N-dimethylformamide (DMF) being a common reagent combination. This selective deprotection allows for the controlled exposure of the amino group for subsequent reactions, making it particularly valuable in sequential peptide synthesis protocols where precise control of reaction sites is essential.
Applications in Research
Peptide Synthesis
Fmoc-GABA-OH serves as an essential building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method . Its role extends beyond traditional peptides to include the creation of peptidomimetics and modified peptides with enhanced pharmacological properties. Researchers utilize this compound to incorporate GABA residues into peptide chains, which can alter the conformational and functional properties of the resulting peptides, potentially leading to novel therapeutic agents with improved efficacy and selectivity.
Neuroscience Research
In neuroscience research, Fmoc-GABA-OH provides a valuable tool for studying GABA-related neurological processes . By enabling the synthesis of GABA-containing peptides, this compound facilitates investigations into GABA receptor interactions, which play crucial roles in various neurological functions including anxiety regulation, sleep patterns, and muscle relaxation. These studies contribute to our understanding of neurological disorders associated with GABAergic dysfunction and may guide the development of targeted therapeutic approaches.
Table 3: Research Applications of Fmoc-GABA-OH
Research Area | Application | Potential Outcomes |
---|---|---|
Peptide Synthesis | Creation of GABA-containing peptides | Novel therapeutic agents |
Neuroscience | GABA receptor studies | Insights into neurological disorders |
Pharmaceutical Development | Drug design for GABA-related conditions | New treatments for epilepsy and anxiety |
Biochemical Studies | Investigation of GABA metabolic pathways | Understanding of cellular signaling mechanisms |
Pharmaceutical Development
The pharmaceutical industry utilizes Fmoc-GABA-OH in drug discovery programs focused on neurological and psychiatric conditions . The compound enables the development of GABA analogs and derivatives that may exhibit enhanced pharmacological profiles compared to native GABA. These modified compounds may demonstrate improved blood-brain barrier penetration, receptor selectivity, or metabolic stability, potentially leading to more effective treatments for conditions such as epilepsy, anxiety disorders, and sleep disturbances.
Biochemical Studies
Biochemical research employs Fmoc-GABA-OH to investigate metabolic pathways involving GABA . By incorporating this compound into experimental designs, researchers can track GABA metabolism, receptor binding, and cellular responses under various conditions. These studies provide insights into the fundamental biochemical processes that underlie GABA's physiological roles and may reveal new targets for therapeutic intervention in conditions characterized by GABAergic imbalance.
Biological Activity
Neurotransmitter Functionality
The biological activity of Fmoc-GABA-OH relates to its parent compound GABA, which functions as the primary inhibitory neurotransmitter in the central nervous system . While Fmoc-GABA-OH itself primarily serves as a synthetic intermediate, compounds derived from it can modulate GABAergic signaling pathways. Research suggests that peptides containing GABA residues can interact with GABA receptors, potentially influencing neuronal excitability and contributing to anxiolytic, anticonvulsant, or sedative effects in experimental models.
Analgesic Properties
Emerging research indicates that certain derivatives related to Fmoc-GABA-OH demonstrate analgesic properties in preclinical studies . These compounds may act through multiple mechanisms, including direct modulation of GABA receptors and indirect effects on pain signaling pathways. The structural features of Fmoc-GABA-OH provide a foundation for designing analgesic compounds with potentially improved efficacy and reduced side effects compared to existing pain medications, representing an active area of pharmaceutical research.
Product Name | Catalog Number | Unit | Price |
---|---|---|---|
Fmoc-GABA-OH | sc-294841 | 5 g | $138.00 |
Fmoc-GABA-OH | sc-294841A | 25 g | $535.00 |
This commercial availability ensures that researchers can readily obtain high-quality Fmoc-GABA-OH for their experimental needs, facilitating continued investigations into its applications and properties.
Case Studies and Research Findings
GABA Production Optimization
Biotechnological applications have employed Fmoc-GABA-OH in studies aimed at optimizing GABA production in microbial systems . Research with bacteria capable of producing GABA has shown that strategic supplementation with compounds related to Fmoc-GABA-OH can influence GABA yield under specific growth conditions. These findings highlight the potential role of Fmoc-GABA-OH in biotechnological applications beyond traditional chemical synthesis, extending to the production of bioactive compounds through microbial fermentation processes.
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